molecular formula C12H16O B2792487 2-Ethyl-2-(3-ethylphenyl)oxirane CAS No. 2248378-20-1

2-Ethyl-2-(3-ethylphenyl)oxirane

Cat. No.: B2792487
CAS No.: 2248378-20-1
M. Wt: 176.259
InChI Key: BZUVIHCYQXCRMX-UHFFFAOYSA-N
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Description

2-Ethyl-2-(3-ethylphenyl)oxirane is an organic compound belonging to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring substituted with an ethyl group and a 3-ethylphenyl group. Oxiranes are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-(3-ethylphenyl)oxirane can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves the large-scale epoxidation of alkenes using environmentally friendly oxidants and catalysts. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-(3-ethylphenyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, osmium tetroxide

    Reducing Agents: Lithium aluminum hydride

Major Products Formed

    β-Hydroxy Compounds: Formed from ring-opening reactions

    Diols: Formed from oxidation reactions

    Alcohols: Formed from reduction reactions

Mechanism of Action

The mechanism of action of 2-Ethyl-2-(3-ethylphenyl)oxirane involves the nucleophilic attack on the electrophilic carbon atoms of the oxirane ring. This leads to the ring-opening and formation of various products depending on the nucleophile used. The molecular targets and pathways involved include:

Comparison with Similar Compounds

2-Ethyl-2-(3-ethylphenyl)oxirane can be compared with other similar oxirane compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other oxiranes.

Properties

IUPAC Name

2-ethyl-2-(3-ethylphenyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-3-10-6-5-7-11(8-10)12(4-2)9-13-12/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUVIHCYQXCRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2(CO2)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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